Cas no 2378501-87-0 (Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate)
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2378501-87-0x500.png)
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate
- Z2184095940
- tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
-
- インチ: 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-17-11(15)6-16-10/h5-6,9H,7-8H2,1-4H3
- InChIKey: FQZWXTMWEQJIKB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=N1)C(N(C)C1CN(C(=O)OC(C)(C)C)C1)=O
計算された属性
- せいみつぶんしりょう: 326.1145682 g/mol
- どういたいしつりょう: 326.1145682 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- ぶんしりょう: 326.78
- 疎水性パラメータ計算基準値(XlogP): 1.3
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7446878-0.05g |
tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95.0% | 0.05g |
$312.0 | 2025-03-11 | |
Enamine | EN300-7446878-0.1g |
tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95.0% | 0.1g |
$466.0 | 2025-03-11 | |
1PlusChem | 1P028II9-10g |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 10g |
$7199.00 | 2023-12-18 | |
Aaron | AR028IQL-50mg |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 50mg |
$454.00 | 2025-02-16 | |
Aaron | AR028IQL-100mg |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 100mg |
$666.00 | 2025-02-16 | |
Aaron | AR028IQL-1g |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 1g |
$1872.00 | 2025-02-16 | |
1PlusChem | 1P028II9-2.5g |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 2.5g |
$3314.00 | 2024-05-23 | |
Aaron | AR028IQL-500mg |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 500mg |
$1464.00 | 2025-02-16 | |
1PlusChem | 1P028II9-250mg |
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95% | 250mg |
$885.00 | 2024-05-23 | |
Enamine | EN300-7446878-2.5g |
tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate |
2378501-87-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-11 |
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylateに関する追加情報
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate and Its Significance in Modern Chemical Biology
The compound with the CAS number 2378501-87-0, specifically Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate structure, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of multiple functional groups, including a tert-butyl ester, a chloropyrazine moiety, and an azetidine ring, makes it a versatile scaffold for further chemical modifications and biological investigations.
In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic potential. Among these, pyrazine derivatives have been extensively studied due to their ability to interact with biological targets in a highly specific manner. The compound Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is no exception, as it combines the advantageous properties of both pyrazine and azetidine rings. These structural features not only contribute to its stability but also enhance its binding affinity to various biological receptors.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel bioactive molecules. The tert-butyl ester group, for instance, can be readily hydrolyzed under mild conditions to yield a carboxylic acid derivative, which can then be further functionalized through various organic reactions. This flexibility allows chemists to tailor the molecule's properties according to specific requirements, making it an invaluable tool in drug discovery efforts.
The chloropyrazine moiety in Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is particularly noteworthy, as chlorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This feature has been leveraged in numerous drug development projects to improve the pharmacokinetic profiles of candidate molecules. Additionally, the presence of a methylamino group provides a site for further derivatization, enabling the creation of more complex structures with enhanced biological activity.
Recent studies have highlighted the importance of azetidine rings in medicinal chemistry due to their ability to mimic natural amino acid residues. This structural motif has been successfully incorporated into various drug candidates, demonstrating its potential as a pharmacophore. The compound in question, with its azetidine core flanked by functionalized side chains, offers a promising platform for developing new therapeutic agents. Its unique combination of structural features makes it particularly well-suited for targeting a wide range of biological pathways.
In the context of drug discovery, the synthesis and characterization of novel heterocyclic compounds like Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate are crucial steps toward identifying effective treatments for various diseases. Researchers have been exploring its potential applications in several therapeutic areas, including oncology, inflammation, and neurodegenerative disorders. The compound's ability to interact with specific enzymes and receptors has opened up new avenues for therapeutic intervention.
The development of high-throughput screening (HTS) technologies has further accelerated the process of identifying promising drug candidates. By leveraging automated platforms capable of testing thousands of compounds against biological targets, researchers can rapidly screen large libraries of molecules for their efficacy and selectivity. The compound's unique structure makes it an attractive candidate for such screens, as it possesses multiple sites that can be optimized for improved binding affinity.
Moreover, computational methods have played an increasingly important role in drug discovery by enabling the prediction of molecular properties and virtual screening of compound libraries. These tools have been used to identify potential hits from large databases before conducting expensive wet-lab experiments. The compound's detailed structural information allows researchers to employ these computational techniques effectively, thereby streamlining the drug development process.
The role of synthetic chemistry in transforming lead compounds into viable drugs cannot be overstated. The ability to efficiently synthesize complex molecules like Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is essential for advancing drug discovery programs. Advances in synthetic methodologies have made it possible to construct intricate structures with high precision and yield, reducing the time and cost associated with development.
In conclusion, Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate, identified by its CAS number 2378501-87-0, represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features make it a versatile scaffold for developing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an important role in future drug development efforts.
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